

Introduction: A Multifunctional Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Cat. No.: B1440515

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3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a specialized chemical reagent designed for advanced applications in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure is distinguished by the strategic placement of four key functional groups on a phenyl ring: a boronic acid, a fluorine atom, a thioether linkage, and a 4-methoxybenzyl (PMB) group. This combination makes it a highly versatile building block, enabling chemists to introduce a complex fragment in a single step, primarily through transition metal-catalyzed cross-coupling reactions.

The boronic acid moiety serves as the primary reactive site for palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The fluorine atom significantly modulates the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting drug candidates.^{[1][2][3]} The thioether linkage provides structural flexibility and a potential site for further chemical modification, while the 4-methoxybenzyl group is a well-recognized structural motif in pharmacologically active molecules. This guide offers a detailed examination of the properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** are summarized below. While empirical data such as melting point and solubility are not widely

published, its identity is confirmed by its molecular formula and weight.

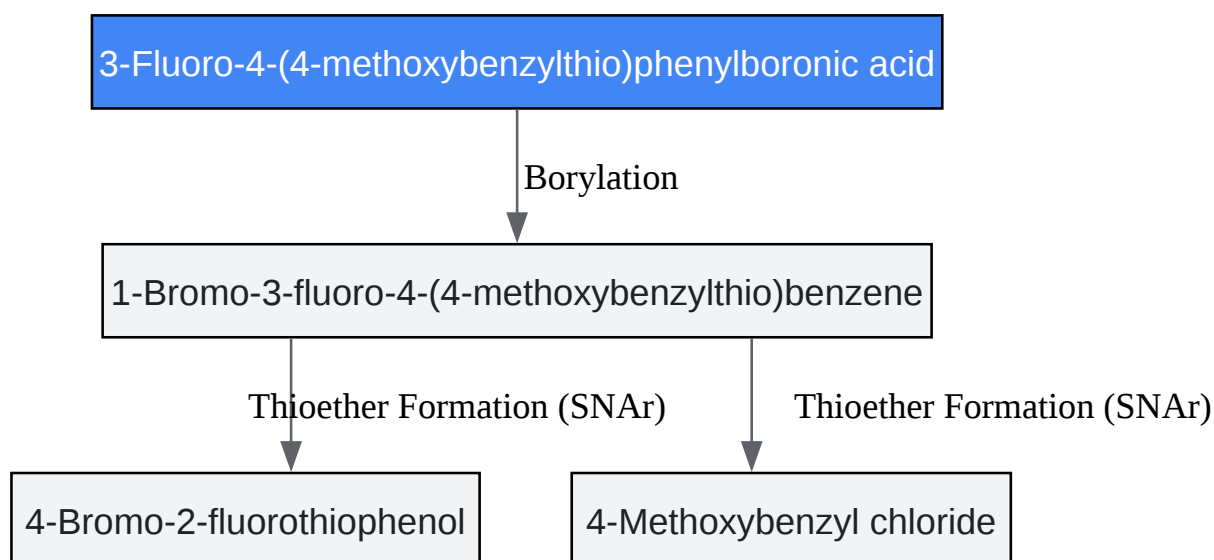
Property	Value	Source
CAS Number	1072946-13-4	[4]
Molecular Formula	C ₁₄ H ₁₄ BF ₃ O ₃ S	[4]
Molecular Weight	292.1 g/mol	[4]
Appearance	(Expected) White to off-white solid	General knowledge of boronic acids
Solubility	(Expected) Soluble in organic solvents like methanol, THF, DMSO	General knowledge of boronic acids

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** are not readily available in the literature, a plausible and logical synthetic route can be designed based on established organometallic methodologies.[5][6]

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the boronic acid can be installed last via borylation of a suitable aryl halide precursor. The thioether bond can be formed prior to this step through a nucleophilic substitution reaction.



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Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: A Generalized Synthetic Pathway

The following protocol is a generalized, field-proven methodology for the synthesis of functionalized arylboronic acids and is proposed for the preparation of the title compound.

Step 1: Synthesis of 1-Bromo-3-fluoro-4-(4-methoxybenzylthio)benzene (Thioether Formation)

- **Reagents & Setup:** To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-bromo-2-fluorothiophenol (1.0 eq), a suitable base such as potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).
- **Nucleophilic Substitution:** Stir the mixture at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the solution.
- **Reaction & Workup:** Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC. Upon completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to yield the thioether precursor.

Step 2: Synthesis of **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** (Borylation)

- Reagents & Setup: Dissolve the aryl bromide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-flushed flask. Cool the solution to -78°C in a dry ice/acetone bath.
- Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. Stir the resulting mixture for 1 hour at this temperature.
- Borylation: Add triisopropyl borate (1.2 eq) dropwise to the solution, ensuring the temperature remains below -70°C.
- Hydrolysis & Workup: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour. Extract the product with ethyl acetate.
- Purification & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or by performing an acid-base extraction to isolate the boronic acid.

Characterization

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methylene protons of the benzyl group (a singlet around 4.0-4.2 ppm), and the methoxy group protons (a singlet around 3.8 ppm). The protons on the fluorinated ring will exhibit splitting patterns due to fluorine-proton coupling.
- ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 14 carbons. The carbon atom bonded to fluorine will appear as a doublet due to carbon-fluorine coupling. The carbon atom bonded to the boron atom often shows a broad or sometimes undetectable signal.

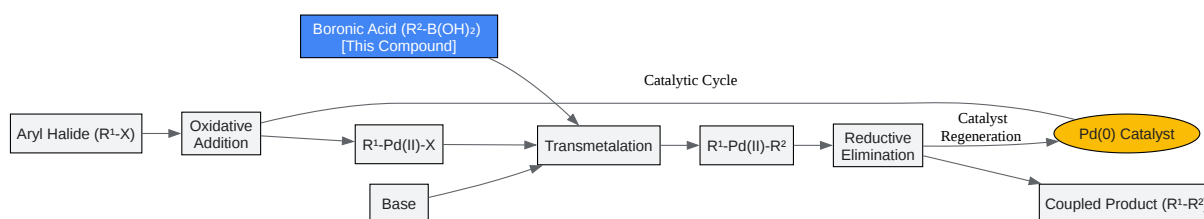
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, corresponding to the molecular formula $C_{14}H_{14}BFO_3S$.

Chemical Reactivity and Applications in Drug Development

The utility of this reagent stems from the combined influence of its functional groups, making it a powerful tool for introducing specific pharmacophores and modulating molecular properties.

The Role of the Boronic Acid: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. [7][8] This reaction allows for the formation of a C-C bond between the boronic acid-bearing carbon and an sp^2 -hybridized carbon of an aryl or vinyl halide/triflate.



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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

This reaction is fundamental in drug discovery for synthesizing complex biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

The Influence of the Fluorine Atom

The strategic placement of a fluorine atom is a widely used tactic in modern medicinal chemistry.^{[1][9][10]}

- **Metabolic Stability:** Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the half-life of a drug.^[9]
- **Binding Affinity:** The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.^{[2][10]}
- **Lipophilicity and Permeability:** Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.^[3]

The Thioether and Methoxybenzyl Moieties

The thioether linkage introduces a flexible, sulfur-containing spacer. While stable under many reaction conditions, it can be selectively oxidized to a sulfoxide or sulfone if desired, providing another layer of chemical diversity. The 4-methoxybenzyl group is a common structural feature in biologically active compounds and contributes to the overall steric and electronic profile of the molecule, influencing how it fits into a target's binding pocket.

Safety and Handling

As with all boronic acids, **3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid** should be handled with appropriate care in a laboratory setting.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Boronic acids are generally considered irritants.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
- **Disposal:** Dispose of the chemical in accordance with local, state, and federal regulations.

This compound is intended for research use only and is not for diagnostic or therapeutic use.^[4]

Conclusion

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a sophisticated and valuable building block for synthetic and medicinal chemists. Its pre-installed combination of a reactive boronic acid handle, a property-modulating fluorine atom, and a thioether-linked benzyl group allows for the efficient construction of complex molecular architectures. By leveraging its role in powerful cross-coupling reactions, researchers can accelerate the synthesis of novel compounds for drug discovery and materials science, capitalizing on the well-established benefits of fluorination and biaryl motifs in designing next-generation therapeutics.

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